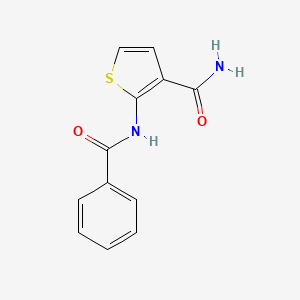

2-Benzamidothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzamidothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-10(15)9-6-7-17-12(9)14-11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEFAXKYWGGKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278285 | |

| Record name | 2-(Benzoylamino)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55654-16-5 | |

| Record name | 2-(Benzoylamino)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoylamino)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzamidothiophene 3 Carboxamide and Its Derivatives

Foundational Synthetic Routes

The primary pathway to 2-benzamidothiophene-3-carboxamide relies on a two-stage process: the initial formation of a substituted 2-aminothiophene, followed by modifications of the functional groups at the 2- and 3-positions.

Gewald Aminothiophene Synthesis and its Adaptations for 2-Aminothiophene-3-carboxylate Derivatives

The Gewald reaction is a cornerstone in thiophene (B33073) chemistry, providing a direct and efficient route to polysubstituted 2-aminothiophenes. wikipedia.org This multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction is named after its discoverer, German chemist Karl Gewald. wikipedia.org

The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org The subsequent addition of sulfur is followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org While the exact mechanism of sulfur addition is not fully elucidated, it is a critical step in the ring formation. wikipedia.org

For the synthesis of precursors to this compound, the Gewald reaction is typically performed using a ketone, an α-cyanoester like ethyl cyanoacetate (B8463686) or a cyanothioacetamide, and sulfur. The choice of reactants allows for the introduction of various substituents at the 4- and 5-positions of the thiophene ring.

Several variations of the Gewald reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. umich.edu These include the use of microwave irradiation, which has been shown to enhance reaction rates and yields. wikipedia.org Another modification is a two-step procedure, which is often preferred over the one-pot method, especially when using ketones, as it can lead to higher yields. tubitak.gov.tr This involves the pre-formation of the Knoevenagel adduct before the addition of sulfur and the amine catalyst. tubitak.gov.tr

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ketone/Aldehyde | α-Cyanoester | Amine (e.g., morpholine) | Elemental Sulfur, Solvent (e.g., Ethanol) | 2-Amino-3-alkoxycarbonylthiophene | wikipedia.org |

| Ketone | Cyanoacetamide | Amine (e.g., TEA, Dimethylamine) | Elemental Sulfur, Solvent (e.g., Ethanol, DMF) | 2-Amino-3-carboxamidothiophene | tubitak.gov.tr |

| Various | Various | KF-alumina | Microwave irradiation (3.5-8 min) or Conventional heating (3.5-7 h) | Substituted 2-aminothiophenes | umich.edu |

| Arylacetaldehydes | Malononitrile | Morpholine | Microwave-Assisted Synthesis | 5-Substituted 2-Aminothiophenes | organic-chemistry.org |

Amidation and Hydrolysis Reactions for this compound Formation

Once the 2-aminothiophene-3-carboxylate or a related precursor is synthesized, two key transformations are required to arrive at the target compound, this compound.

First, the 2-amino group undergoes an acylation reaction, specifically benzoylation. This is typically achieved by reacting the 2-aminothiophene derivative with benzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. Alternatively, benzoic acid can be used with a suitable coupling agent. This step introduces the "benzamido" moiety at the 2-position.

Second, if the starting material from the Gewald synthesis is a 2-aminothiophene-3-carboxylate (an ester) or a 2-aminothiophene-3-carbonitrile (B183302) (a nitrile), the group at the 3-position must be converted to a carboxamide.

From Ester: The ester is converted to a primary amide via ammonolysis, which involves treatment with ammonia.

From Nitrile: The nitrile group can be hydrolyzed to a carboxamide. This partial hydrolysis is often challenging as the reaction can proceed to the carboxylic acid. Controlled conditions, often involving acid or base catalysis with careful monitoring of temperature and reaction time, are necessary.

Alternatively, if cyanoacetamide is used in the initial Gewald reaction, a 2-aminothiophene-3-carboxamide (B79593) is formed directly, simplifying the synthetic sequence. tubitak.gov.tr The subsequent step is then the benzoylation of the 2-amino group.

Advanced Strategies for Structural Modification and Derivatization

The this compound scaffold is a valuable platform for generating diverse chemical libraries for various applications, including drug discovery.

Substituent Effects on the Thiophene Ring (Positions 4 and 5)

The substituents at the 4- and 5-positions of the thiophene ring are determined by the choice of the carbonyl compound used in the initial Gewald synthesis. umich.edu By selecting different ketones (R4-CO-CH2-R5), a wide range of alkyl, aryl, or heterocyclic groups can be installed. These substituents have a significant impact on the electronic properties of the thiophene ring and the reactivity of the adjacent functional groups. For instance, the nature of these substituents can influence the ease of subsequent cyclization reactions. umich.eduresearchgate.net

| Carbonyl Compound (R4-CO-CH2-R5) | Resulting Substituents on Thiophene | Reference |

|---|---|---|

| Acetone (CH3-CO-CH3) | R4 = CH3, R5 = CH3 | umich.edu |

| Cyclohexanone | R4, R5 = -(CH2)4- (fused ring) | umich.edu |

| Aryl methyl ketones (Ar-CO-CH3) | R4 = Aryl, R5 = CH3 | researchgate.net |

Condensation and Cyclization Reactions to Form Fused Thiophene Systems

The adjacent amino and carboxamide groups in 2-aminothiophene-3-carboxamide derivatives are ideally positioned for intramolecular condensation and cyclization reactions to form fused heterocyclic systems. tubitak.gov.tr These reactions significantly expand the chemical diversity derivable from the initial scaffold.

A prominent example is the synthesis of thieno[2,3-d]pyrimidines. Reacting 2-aminothiophene-3-carboxamide with reagents such as nitriles, aldehydes, or thiourea (B124793) leads to the formation of a fused pyrimidine (B1678525) ring. tubitak.gov.tr For instance, condensation with an aldehyde can yield a dihydropyrimidine (B8664642) ring, which may be subsequently oxidized. tubitak.gov.tr Reaction with nitriles in the presence of acid affords substituted thieno[2,3-d]pyrimidin-4-amines, while cyclocondensation with thiourea produces 2-mercaptothieno[2,3-d]pyrimidin-4-(3H)-ones. tubitak.gov.tr These fused systems are of great interest in medicinal chemistry due to their association with a wide range of biological activities.

| Reactant | Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| Nitriles (RCN) | Dioxane, HCl | Thieno[2,3-d]pyrimidine derivatives | tubitak.gov.tr |

| Thiourea | Cyclocondensation | 2-Mercaptothieno[2,3-d]pyrimidin-4-(3H)-one | tubitak.gov.tr |

| Aromatic Aldehydes (RCHO) | - | Thienopyrimidine derivatives | tubitak.gov.tr |

| Cinnamaldehyde | Ethanol, dry HCl gas | 2-Styryl-thienopyrimidine | tubitak.gov.tr |

Mechanistic Considerations in Synthesis

The formation of the this compound core and the introduction of stereocenters in its analogs are governed by intricate reaction mechanisms. Detailed mechanistic studies, often supported by computational analysis, provide a roadmap for optimizing reaction conditions and achieving desired chemical transformations with high selectivity.

Reaction Pathway Elucidation for Key Synthetic Steps

The principal route to the 2-aminothiophene-3-carboxamide precursor of the title compound is the well-established Gewald reaction. This one-pot, multi-component reaction offers an efficient entry to polysubstituted 2-aminothiophenes. Recent computational studies using Density Functional Theory (DFT) have provided a comprehensive understanding of the reaction's intricate mechanism. Current time information in Bangalore, IN.

The final step in the synthesis of this compound is the N-benzoylation of the 2-amino group. This is typically achieved by reacting the 2-aminothiophene-3-carboxamide with benzoyl chloride in the presence of a base. The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the final N-benzoylated product. The reactivity of the amino group can be influenced by the electronic nature of the substituents on the thiophene ring.

A plausible mechanistic pathway for the Gewald reaction is depicted below:

Table 1: Key Intermediates and Steps in the Gewald Reaction

| Step | Intermediate/Transition State | Description |

| 1 | Knoevenagel Condensation Product | Formation of an α,β-unsaturated nitrile from the reaction of a ketone/aldehyde and cyanoacetamide. |

| 2 | Thiolate/Polysulfide Intermediate | Addition of sulfur to the β-carbon of the Knoevenagel product. |

| 3 | Cyclization Transition State | Intramolecular nucleophilic attack of the sulfur on the nitrile carbon. |

| 4 | Iminothiophene Intermediate | Formation of the five-membered ring after cyclization. |

| 5 | 2-Aminothiophene Product | Tautomerization of the iminothiophene to the stable aromatic amine. |

Stereochemical Control in Analogue Preparation

The development of chiral analogs of this compound is of significant interest for exploring their potential as therapeutic agents. Achieving stereochemical control during the synthesis of these analogs is a formidable challenge that can be addressed through various asymmetric strategies.

One prominent approach involves the use of chiral catalysts in key bond-forming reactions. For instance, rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor can establish a stereocenter with high enantioselectivity. acs.org The choice of the chiral ligand coordinated to the metal center is paramount in determining the stereochemical outcome of the reaction. Detailed mechanistic studies, including DFT calculations, have been instrumental in understanding the origins of enantioselectivity in such catalytic systems, often pointing to specific non-covalent interactions between the substrate, catalyst, and ligand that favor the formation of one enantiomer over the other. acs.org

Another strategy relies on the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is installed, the auxiliary can be cleaved to afford the enantiomerically enriched product.

Furthermore, the synthesis of chiral analogs can be achieved by employing chiral starting materials derived from the chiral pool. This approach leverages the inherent chirality of natural products or other readily available enantiopure compounds to construct the desired chiral thiophene derivatives.

The diastereoselective synthesis of substituted thiophene analogs has also been explored. In such cases, the relative stereochemistry of multiple stereocenters is controlled. This can be achieved by taking advantage of substrate-controlled diastereoselection, where the existing stereocenters in the molecule influence the stereochemical outcome of subsequent reactions. For example, in the synthesis of highly substituted cyclohexanones fused to a thiophene ring, a cascade inter-intramolecular double Michael addition strategy has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.org

Table 2: Strategies for Stereochemical Control in Thiophene Analogue Synthesis

| Strategy | Description | Key Factors |

| Chiral Catalysis | Use of a chiral metal-ligand complex to catalyze a stereoselective reaction. | Chiral ligand structure, metal center, reaction conditions. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective transformation. | Structure of the auxiliary, conditions for attachment and cleavage. |

| Chiral Starting Materials | Utilization of enantiopure compounds as precursors. | Availability of suitable chiral building blocks. |

| Diastereoselective Reactions | Control of the relative stereochemistry of multiple stereocenters. | Substrate stereochemistry, reagent control, reaction conditions. |

Structural Elucidation and Conformational Analysis of 2 Benzamidothiophene 3 Carboxamide

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods are indispensable tools for probing the molecular structure of 2-Benzamidothiophene-3-carboxamide. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information regarding its functional groups, atomic connectivity, and electronic environment.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Structure Determination

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific structural motifs.

In a typical analysis, the FT-IR and FT-Raman spectra would reveal key vibrational modes. For instance, the N-H stretching vibrations of the primary amide and the secondary amide (benzamido group) are expected to appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations of both the carboxamide and the benzamido groups would likely produce strong absorption bands in the 1700-1630 cm⁻¹ region. Distinguishing between these two carbonyl groups can sometimes be achieved by observing subtle shifts in their frequencies due to their different chemical environments.

The aromatic C-H stretching vibrations of the benzene (B151609) and thiophene (B33073) rings are anticipated in the 3100-3000 cm⁻¹ range, while the C=C stretching vibrations within these rings would appear around 1600-1450 cm⁻¹. The presence of the thiophene ring can be further confirmed by the characteristic C-S stretching vibration, which typically occurs in the 800-600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| Amide (Primary) | N-H Stretch | 3400-3200 | 3400-3200 |

| Amide (Secondary) | N-H Stretch | 3350-3150 | 3350-3150 |

| Carbonyl (Carboxamide) | C=O Stretch | ~1680 | ~1680 |

| Carbonyl (Benzamido) | C=O Stretch | ~1650 | ~1650 |

| Aromatic Rings | C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic Rings | C=C Stretch | 1600-1450 | 1600-1450 |

| Thiophene Ring | C-S Stretch | 800-600 | 800-600 |

This table presents expected values based on typical ranges for the functional groups and may vary in the actual spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment.mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, allowing for the unambiguous assignment of the molecular structure. mdpi.com

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoyl group, the thiophene ring, and the amide groups. The aromatic protons of the benzene ring would typically appear as multiplets in the range of δ 7.0-8.0 ppm. The two protons on the thiophene ring would likely resonate as distinct doublets, with their chemical shifts and coupling constants providing information about their relative positions. The N-H protons of the primary and secondary amides would appear as broad singlets, and their chemical shifts could be sensitive to the solvent and temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxamide and benzamido groups would be expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-170 ppm. The carbon atoms of the aromatic rings would appear in the δ 120-140 ppm region.

While specific NMR data for this compound is not available in the provided search results, the following table outlines the expected chemical shift ranges for the different types of protons and carbons based on analogous structures. mdpi.com

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzoyl Protons | 7.0 - 8.0 (multiplets) | - |

| Thiophene Protons | 6.5 - 7.5 (doublets) | - |

| Amide N-H (Primary) | Broad singlet | - |

| Amide N-H (Secondary) | Broad singlet | - |

| Carbonyl Carbons | - | 160 - 170 |

| Aromatic Carbons | - | 120 - 140 |

| Thiophene Carbons | - | 110 - 130 |

This table presents expected values based on typical ranges for the functional groups and may vary in the actual spectrum of the compound.

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis.mdpi.com

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the conjugated systems and chromophores within a molecule. The absorption of UV-Vis radiation excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the electronic structure.

X-ray Crystallography Studies for Solid-State Molecular Architectures

Single Crystal Diffraction Analysis of this compound and its Congeners

A single crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure. The resulting crystal structure would reveal the planarity of the thiophene and benzene rings, the conformation of the amide linkages, and the intramolecular and intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding how the molecule packs in the solid state and how it might interact with biological targets. While no specific single crystal data for this compound was found in the searched literature, analysis of related structures suggests that intramolecular hydrogen bonds between the amide groups could play a significant role in stabilizing a planar conformation.

Co-crystal Structure Analysis with Molecular Targets (e.g., Enzyme Active Sites)

Co-crystallization of this compound with a molecular target, such as an enzyme, followed by X-ray diffraction analysis, would provide invaluable insights into its mechanism of action. This technique can reveal the precise binding mode of the molecule within the active site of the target, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are responsible for its biological activity. Such structural information is a cornerstone of structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity. At present, there are no publicly available co-crystal structures of this compound with any molecular targets.

Conformational Dynamics and Molecular Flexibility

The amide bonds in this compound have a partial double bond character due to resonance, which restricts free rotation. This restriction leads to the existence of distinct rotational isomers, often referred to as cis and trans conformers, where the substituents around the amide bond are either on the same or opposite sides. The energy barrier for this rotation is significant, often in the range of 20-23 kcal/mol for related N-aryl amides, allowing for the potential observation of distinct conformers at room temperature. nih.gov

In the case of this compound, there are two such bonds:

The bond between the thiophene ring and the benzamido group (C2-N).

The bond within the carboxamide group at the 3-position (C3-C=O).

| Rotational Bond | Typical Rotational Energy Barrier (kcal/mol) | Key Influencing Factors |

| Thiophene-N(H)CO-Phenyl | ~15-20 | Resonance, Steric hindrance, Intramolecular H-bonding |

| Thiophene-CONH2 | ~18-22 | Resonance, Intermolecular H-bonding |

The preferred conformation of this compound can change depending on its environment, such as in the solid state (crystal) versus in solution.

Solid State: In the crystalline form, molecules adopt a conformation that maximizes packing efficiency and intermolecular interactions. For molecules with hydrogen bond donors and acceptors, such as this compound, the solid-state structure is often dominated by a network of intermolecular hydrogen bonds. For instance, in related 2-acylaminothiophene-3-carboxamides, intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of neighboring molecules can lead to the formation of dimeric structures or extended chains. mdpi.com The presence of strong intramolecular hydrogen bonds, as described above, will also heavily influence the solid-state conformation, often leading to a more planar and rigid structure.

Solution: In solution, the conformational landscape is more dynamic. The polarity of the solvent plays a significant role in determining the predominant conformation.

Non-polar solvents: In non-polar environments, intramolecular hydrogen bonds are more likely to be preserved, favoring conformations similar to those observed in the gas phase or in the solid state where such bonds are present.

Polar protic solvents: In polar protic solvents (e.g., water, alcohols), the solvent molecules can compete for hydrogen bonding with the amide groups of this compound. This can disrupt the intramolecular hydrogen bonds and lead to a greater population of more extended or "open" conformations. Studies on similar aromatic amides have shown that the conformational equilibrium can be significantly shifted by changing the solvent. For example, the ratio of cis to trans conformers around an amide bond can be altered by the solvent's ability to stabilize one form over the other through hydrogen bonding or dipole-dipole interactions.

The dynamic nature of these conformational preferences in solution can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the presence of multiple conformers can lead to the observation of distinct sets of signals for each species, especially at low temperatures.

| Environment | Likely Predominant Conformation | Key Stabilizing Forces |

| Solid State (Crystal) | Planar, with intramolecular H-bond | Crystal packing, Intermolecular H-bonds, Intramolecular H-bonds |

| Non-polar Solvent | Folded, with intramolecular H-bond | Intramolecular H-bonds |

| Polar Protic Solvent | Extended, with disrupted intramolecular H-bond | Solvation, Intermolecular H-bonds with solvent |

This table is a generalized representation based on the behavior of analogous amide compounds.

Structure Activity Relationship Sar Investigations for Molecular Target Interaction

General Principles of SAR in 2-Benzamidothiophene-3-carboxamide Scaffolds

The 2,3-disubstituted thiophene (B33073) moiety is particularly important for maintaining key interactions within the binding site. nih.gov The spatial arrangement of the benzamide (B126) and carboxamide groups, dictated by the thiophene ring, is a primary determinant of binding affinity and selectivity. Modifications to any part of this scaffold can significantly alter the electronic distribution, molecular geometry, and hydrogen bonding capabilities of the molecule, thereby affecting its biological activity. mdpi.com

Systematic optimization of the side chains flanking the thiophene core has been shown to be an effective strategy for developing potent inhibitors with improved pharmacological profiles. acs.org These studies have led to the identification of derivatives with enhanced activity against various targets, demonstrating the versatility of the this compound scaffold in drug discovery.

Influence of Substituents on Molecular Recognition and Binding Specificity

The benzamide portion of the this compound scaffold plays a crucial role in molecular recognition and can be strategically modified to enhance binding affinity. The phenyl ring of the benzamide group often inserts into a hydrophobic pocket within the target protein. The nature and position of substituents on this ring can significantly influence the strength of these hydrophobic interactions and can also introduce additional favorable contacts.

A common approach involves the introduction of small alkyl or alkoxy groups, halogens, or other functional groups at different positions of the phenyl ring. These modifications can modulate the electronic properties and steric bulk of the benzamide group, leading to improved complementarity with the binding site. The goal is to identify substituents that either enhance existing interactions or create new, favorable contacts without causing steric clashes.

The following table summarizes the impact of various benzamide substitutions on the inhibitory activity of this compound derivatives against a specific target.

| Compound ID | Benzamide Substituent | IC₅₀ (µM) |

| 23j | 4-carbamoyl | 0.2-0.9 |

| 24f | 4-carbamoyl | 0.2-0.9 |

| 25a | 4-carbamoyl | 0.2-0.9 |

| 25b | 4-carbamoyl | 0.2-0.9 |

| IC₅₀ values represent the concentration required for 50% inhibition of the target enzyme. acs.org |

Strategic modifications often involve the introduction of alkyl, aryl, or heteroaryl groups at available positions on the thiophene ring. These substitutions can influence the molecule's orientation within the binding pocket, allowing it to access different sub-pockets and interact with a variety of amino acid residues. This, in turn, can lead to enhanced target selectivity.

For example, the introduction of a bulky substituent on the thiophene ring might favor binding to a target with a larger, more accommodating active site, while a smaller substituent might be preferred for a target with a more constrained binding pocket. The electronic nature of the substituent (electron-donating or electron-withdrawing) can also affect the reactivity of the thiophene ring and its ability to participate in various non-covalent interactions.

Research has shown that even minor modifications to the thiophene core can lead to significant changes in biological activity. For instance, in a series of thiophene carboxamide derivatives, the presence of a bromine atom at the 5-position of the thiophene ring was found to be crucial for cytotoxic activity against certain cancer cell lines. mdpi.com

The following table illustrates how different substituents on the thiophene ring can affect the biological activity of this compound analogs.

| Compound ID | Thiophene Ring Substituent | Biological Activity |

| MB-D2 | 5-bromo | Significant cytotoxic effect |

| MB-D4 | 5-(4-(methoxycarbonyl)phenyl) | Varied cytotoxic effect |

| Biological activity is described in terms of cytotoxicity against cancer cell lines. mdpi.com |

The carboxamide group at the 3-position of the thiophene ring is a critical functional group that often participates in essential hydrogen bonding interactions with the target protein. The primary amide (-CONH₂) can act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). These hydrogen bonds are often key to anchoring the molecule within the binding site and contributing significantly to its binding affinity.

Modifications to the carboxamide group can be used to probe the hydrogen bonding requirements of the target. For example, replacing the primary amide with a secondary or tertiary amide can systematically remove hydrogen bond donors and acceptors, allowing researchers to assess the importance of each interaction. Furthermore, the introduction of different substituents on the amide nitrogen can explore additional binding space and potentially form new interactions.

The planarity of the thiophene ring and the attached carboxamide group can also influence the formation of intramolecular hydrogen bonds, which can "lock" the molecule into a specific conformation that is favorable for binding. scispace.com Computational studies, such as those using Car-Parrinello and path integral molecular dynamics, can provide deeper insights into the dynamics of these hydrogen bonds and their role in molecular recognition. mdpi.com The formation of a supramolecular network involving both inter- and intramolecular hydrogen bonding has been observed in the crystal structure of related thiophene derivatives. researchgate.net

The following table highlights the importance of the carboxamide group and its modifications in a series of this compound derivatives.

| Modification | Effect on Hydrogen Bonding | Impact on Activity |

| Primary Amide | Acts as H-bond donor and acceptor | Essential for high affinity |

| Secondary Amide | Reduces H-bond donor capacity | Often leads to decreased activity |

| Ester Replacement | Removes H-bond donor capability | Significant loss of activity in some cases |

| This table provides a generalized summary based on common SAR principles. |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Bioisosteric replacement, a related concept, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

In the context of this compound derivatives, scaffold hopping can be employed to design novel thiophene-arylamide compounds. For instance, starting from a known inhibitor with a different core, a thiophene-arylamide scaffold can be introduced to mimic the key interactions of the original molecule while offering opportunities for new chemical modifications. nih.govacs.org

This strategy was successfully applied in the development of novel inhibitors of DprE1, where a thiophene-arylamide scaffold was derived from a known inhibitor, TCA1. nih.govacs.org This led to the identification of new lead compounds with potent antimycobacterial activity. acs.orgacs.org The design of these novel derivatives was guided by the crystal structure of the target enzyme, which provided insights into the key binding interactions that needed to be maintained. nih.govacs.org

Bioisosteric replacement can be applied to various parts of the this compound scaffold. For example, the benzamide group could be replaced with other aromatic or heteroaromatic amides to explore different binding interactions. Similarly, the carboxamide group can be replaced with other functional groups that can act as hydrogen bond donors and acceptors, such as a 1,2,4-oxadiazole (B8745197) or a trifluoroethylamine group. nih.govdrughunter.com

Exploration of Alternative Heterocyclic Cores and Linkers for Improved Interactions

In the quest to optimize the therapeutic potential of this compound and its analogs, medicinal chemists have extensively investigated the impact of modifying the central heterocyclic scaffold and the linker connecting it to the carboxamide moiety. These structure-activity relationship (SAR) studies are crucial for understanding the key molecular interactions required for biological activity and for designing new compounds with enhanced potency and improved pharmacological profiles.

The exploration of alternative heterocyclic cores has been a key strategy in SAR studies. A significant finding in this area is the critical role of the thiophene ring itself. Research has shown that replacing the thiophene moiety with a phenyl ring results in a drastic decrease in inhibitory activity. nih.gov This highlights the importance of the sulfur atom and the specific electronic and conformational properties of the thiophene ring for effective interaction with the biological target.

Further modifications to the thiophene core have also been explored. For instance, substitutions at the 4 and 5-positions of the thiophene ring with methyl groups led to a reduction in activity compared to the unsubstituted analog. nih.gov This suggests that these positions may be involved in crucial steric or electronic interactions that are disrupted by the addition of even small alkyl groups. The position of the carboxamide group on the thiophene ring is also vital, with analogs having the carboxamide at the 5-position being completely inactive. nih.gov

The nature of the linker between the heterocyclic core and the aryl group of the benzamido moiety has also been a subject of detailed investigation. The length and flexibility of this linker can significantly influence the compound's ability to adopt the optimal conformation for binding. Studies have shown that a one-carbon linker between the thiophene and the aryl group does not negatively affect inhibitory properties. nih.gov However, extending the linker to two carbons, either as a saturated or a trans-alkene linker, leads to a significant loss of activity. nih.gov This indicates a strict spatial requirement for the positioning of the aryl group relative to the thiophene core.

Researchers have also explored different types of linkers to modulate the properties of these compounds. For example, the use of a flexible 2-amino-acetamide linker has been investigated, as has a more restricted methylidene hydrazide linker. nih.gov These variations in linker rigidity can influence the conformational freedom of the molecule and its ability to interact with specific binding sites.

The following tables summarize the key findings from these SAR studies, illustrating the impact of modifications to the heterocyclic core and the linker on the biological activity of this compound analogs.

| Compound | Core/Linker Modification | Observed Activity |

| Analog 1 | Phenyl ring instead of thiophene | Drastic drop in activity nih.gov |

| Analog 2 | 4-Methylthiophene | Less active nih.gov |

| Analog 3 | 5-Methylthiophene | Less active nih.gov |

| Analog 4 | 4,5-Dimethylthiophene | Less active nih.gov |

| Analog 5 | Carboxamide at 5-position | Inactive nih.gov |

| Analog 6 | One-carbon linker | Activity maintained nih.gov |

| Analog 7 | Two-carbon linker (saturated) | Not tolerated nih.gov |

| Analog 8 | Two-carbon linker (trans-alkene) | Not tolerated nih.gov |

| Analog 9 | 2-Amino-acetamide linker | Investigated for altered properties nih.gov |

| Analog 10 | Methylidene hydrazide linker | Investigated for altered properties nih.gov |

Mechanistic Studies of Target Interaction and Biological Pathways

Enzyme Inhibition Mechanisms

The versatility of the 2-benzamidothiophene-3-carboxamide core structure allows for its interaction with a variety of enzymatic targets. The following sections explore the molecular basis of its inhibitory action against several key enzymes.

Molecular Basis of Cyclooxygenase (COX-2) Inhibition by this compound Derivatives

Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostanoids, which are key mediators of inflammation, pain, and fever. nih.gov The two main isoforms, COX-1 and COX-2, share structural similarities but differ in their physiological roles. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov This has made COX-2 a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

The selective inhibition of COX-2 is often attributed to subtle differences in the active sites of the two isoforms. A key difference lies in a single amino acid residue: isoleucine in COX-1 is replaced by valine in COX-2. nih.gov This substitution creates a larger, more accommodating side pocket in the COX-2 active site, which can be exploited by specifically designed inhibitors. nih.gov

Derivatives of this compound have been explored as potential COX-2 inhibitors. The rationale for their design often involves incorporating structural motifs known to favor binding to the COX-2 active site. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. For instance, new benzothiophene (B83047) derivatives have been designed to act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov These studies suggest that the benzothiophene scaffold can effectively occupy the active site of COX-2. nih.gov The interaction often involves the carboxyl group of the inhibitor forming hydrogen bonds with key residues like Tyr-385 and Ser-530 in the COX-2 active site, a common feature for many COX-2 inhibitors. researchgate.net

The general mechanism of action for NSAIDs involves blocking the entry of the natural substrate, arachidonic acid, into the COX active site. nih.gov Selective COX-2 inhibitors, including those based on the thiophene (B33073) scaffold, are designed to bind more tightly to the larger active site of COX-2 compared to COX-1, thus achieving their selectivity. nih.gov

Table 1: Key Amino Acid Differences in COX Isoform Active Sites

| Feature | COX-1 | COX-2 | Significance for Inhibition |

| Key Residue | Isoleucine (Ile523) | Valine (Val523) | The smaller valine residue in COX-2 creates a larger side pocket, allowing for the binding of bulkier, selective inhibitors. nih.gov |

| Active Site Volume | Smaller | Larger | Provides a basis for the design of isoform-specific inhibitors. nih.gov |

Inhibition Pathways of Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) by Thiophene-Arylamide Analogs

Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is a crucial enzyme for the biosynthesis of the mycobacterial cell wall, making it a validated and attractive target for the development of new anti-tuberculosis drugs. researchgate.netacs.org DprE1 is a flavoenzyme that catalyzes an essential epimerization step in the formation of arabinogalactan (B145846) and lipoarabinomannan, both vital components of the Mycobacterium tuberculosis cell wall. acs.orgnih.gov

A series of novel thiophene-arylamide compounds, derived from the noncovalent DprE1 inhibitor TCA1, have been designed and synthesized. nih.govacs.org These analogs have shown potent antimycobacterial activity. nih.govacs.orgbirmingham.ac.uk The inhibition of DprE1 by these thiophene-arylamide derivatives is primarily non-covalent. nih.govacs.org

Structural studies, including X-ray crystallography of DprE1 in complex with TCA1 derivatives, have provided detailed insights into the inhibition mechanism. researchgate.net The thiophene moiety of these inhibitors binds deep within the active site of DprE1. nih.govacs.org The binding is dominated by hydrophobic and van der Waals interactions. nih.govacs.org Systematic optimization of the side chains flanking the thiophene core has led to new lead compounds with improved activity and druggability. nih.govacs.org

Interestingly, some DprE1 inhibitors, like BTZ043 and PBTZ169, act through a covalent mechanism, forming a bond with a cysteine residue (Cys387) in the active site. nih.govacs.org However, the thiophene-arylamide derivatives discussed here generally exhibit no significant cross-resistance with these covalent inhibitors, indicating a different, non-covalent mode of action. nih.govacs.org Molecular docking studies of these non-covalent inhibitors have further illuminated the specific interactions within the DprE1 active site, guiding the design of more potent analogs. acs.orgbirmingham.ac.uk

Table 2: DprE1 Inhibition by Thiophene-Arylamide Analogs

| Inhibitor Type | Mechanism | Key Interactions | Reference |

| Thiophene-Arylamide Analogs (e.g., derived from TCA1) | Non-covalent | Hydrophobic and van der Waals interactions within the DprE1 active site. The thiophene moiety binds deeply in the active site. | nih.govacs.org |

| Benzothiazinones (e.g., BTZ043, PBTZ169) | Covalent | Forms a covalent bond with the Cys387 residue in the DprE1 active site. | nih.govacs.org |

Mechanistic Insights into Other Enzyme Inhibitory Activities

The versatile this compound scaffold and its derivatives have been investigated for their inhibitory potential against a range of other enzymes critical for cellular processes and disease progression.

Tyrosine Kinase: Certain 3-substituted benzamide (B126) derivatives, structurally related to the tyrosine kinase inhibitor imatinib, have been evaluated for their activity against the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia. nih.gov These compounds have demonstrated potent inhibitory activity, suggesting that the benzamide moiety can be a crucial pharmacophore for targeting the ATP-binding site of tyrosine kinases. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is often overexpressed in various cancers, including gliomas, where it plays a role in cell survival and tumor invasiveness. nih.gov While specific studies on this compound are not detailed, the broader class of benzamide and related heterocyclic compounds has been a focus of CK2 inhibitor development. nih.gov For example, the small molecule CX-4945 is a potent CK2 inhibitor that has entered clinical trials. nih.gov

c-Jun N-Terminal Kinase (JNK): A series of thiophene-3-carboxamide (B1338676) derivatives have been identified as dual inhibitors of JNK. nih.gov These compounds are thought to function as both ATP mimetics, binding to the ATP-binding site, and as JIP mimetics, potentially interacting with the substrate docking site of the kinase. nih.gov The position of the carboxamide group on the thiophene ring was found to be crucial for JNK1 inhibitory activity. nih.gov

Other Kinases: The quinolone-3-carboxamide scaffold, which shares some structural similarities with the thiophene-carboxamides, has been explored for the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. nih.gov This highlights the potential of the carboxamide moiety in targeting the ATP-binding sites of various kinases.

DNA/Protein Binding Studies

Beyond enzyme inhibition, the interaction of this compound and its analogs with other crucial biomolecules like DNA and proteins is a key aspect of their biological activity.

Investigation of DNA Binding Affinity and Modes of Interaction

The ability of small molecules to bind to DNA can have significant therapeutic implications, particularly in the context of anticancer and antimicrobial agents. Some thiophene-2-carboxamide derivatives have been investigated for their DNA-protective activities. researchgate.net For example, N-(furan-2-ylmethyl)thiophene-2-carboxamide was found to exhibit a DNA protection activity of 78%. researchgate.net This suggests that these compounds can interact with DNA, potentially shielding it from damage.

The precise modes of interaction (e.g., intercalation, groove binding) for this compound itself are not extensively detailed in the provided results. However, the planar aromatic nature of the benzothiophene core suggests that intercalation between DNA base pairs is a plausible mode of binding. Further biophysical studies would be necessary to fully elucidate the specific binding affinity and geometry of these interactions.

Protein-Ligand Complex Formation and Conformational Changes

The formation of a stable complex between a ligand and its target protein is fundamental to its biological effect. The binding of an inhibitor can induce significant conformational changes in the protein, which are often critical for its inhibitory action.

In the case of DprE1, the binding of thiophene-arylamide analogs leads to the formation of a stable protein-ligand complex within the enzyme's active site. researchgate.net While the primary interactions are non-covalent, they are strong enough to effectively block the enzyme's function. nih.gov

For COX-2, the binding of selective inhibitors to the larger active site induces conformational changes that are different from those induced by non-selective inhibitors in COX-1. nih.gov The binding of lumiracoxib, a compound with some structural similarities to the compounds of interest, to the apo-COX-2 enzyme reveals that its carboxylate group forms hydrogen bonds with key active site residues, Tyr-385 and Ser-530. researchgate.net

The binding of ligands can also lead to more global conformational changes in proteins. For instance, in some enzymes, substrate or cofactor binding can trigger a shift from an "open" to a "closed" conformation, which is essential for catalysis. nih.gov Similarly, the binding of ATP to certain chaperonins induces a conformational change from a lid-open to a lid-closed form. nih.gov While not directly demonstrated for this compound in the provided context, it is a general principle that the binding of a small molecule to a protein can allosterically modulate its structure and function.

Modulation of Biological Signaling Pathways

This compound has been identified as a modulator of critical biological signaling pathways that are often dysregulated in diseases such as cancer. The primary focus of research has been on its role as an ion channel inhibitor and its potential to interfere with oncogenic signaling cascades.

Emerging evidence has implicated this compound and its derivatives in the modulation of at least two significant signaling pathways: the ANO1/TMEM16A-mediated pathway and the STAT3 signaling cascade.

ANO1/TMEM16A Channel Inhibition and Downstream Effects:

This compound has been investigated as a derivative of a known inhibitor of the Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel. Overexpression of ANO1 is a characteristic of several cancers, including glioblastoma, where it plays a role in cell proliferation, migration, and invasion.

A study on 2-aminothiophene-3-carboxamide (B79593) derivatives, which includes the 2-benzamido substituted compound, demonstrated that these molecules can act as potent ANO1 channel blockers. This inhibition of ANO1 is believed to contribute to the anti-glioma effects observed with these compounds. The downstream consequences of ANO1 inhibition can include the suppression of tumor cell growth and the induction of apoptosis. It has been suggested that the inhibition of ANO1 may lead to the activation of the TNF-α signaling pathway, a critical pathway in the regulation of inflammation and apoptosis.

STAT3 Signaling Pathway Inhibition:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell survival, proliferation, and angiogenesis. The benzo[b]thiophene core structure, which is related to this compound, is a key pharmacophore in several known STAT3 inhibitors.

Research, including a doctoral thesis, has specifically pointed towards this compound derivatives as novel and selective inhibitors of STAT3. mmsl.cz Although detailed mechanistic data for the parent compound is still emerging, studies on related benzo[b]thiophene 1,1-dioxide derivatives have shown that they can inhibit the phosphorylation of STAT3 at the Tyr705 residue. nih.govnih.gov This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Bcl-2. nih.gov The development of these derivatives was, in some cases, guided by scaffold hopping from natural products like Delavatine A.

The table below summarizes the key signaling pathways modulated by this compound and its derivatives.

| Signaling Pathway | Target | Effect of Compound/Derivatives | Downstream Consequences |

| ANO1/TMEM16A Pathway | ANO1 (TMEM16A) ion channel | Inhibition | Suppression of cell proliferation, migration, and invasion; potential activation of TNF-α signaling. |

| STAT3 Pathway | STAT3 protein | Inhibition of Tyr705 phosphorylation | Prevention of STAT3 dimerization and nuclear translocation; downregulation of target genes like Bcl-2; induction of apoptosis. nih.govnih.gov |

Currently, the primary focus of research on this compound has been on its interaction with protein targets, specifically the ANO1 ion channel and the STAT3 transcription factor, which are central to its observed biological activities. Information regarding its direct, non-enzymatic interactions with other classes of biomolecules, such as nucleic acids (DNA or RNA) or lipids, is not yet available in the public domain. The established interactions are based on its ability to bind to and modulate the function of specific protein targets, thereby initiating a cascade of intracellular events.

Advanced Research Directions and Methodological Developments for 2 Benzamidothiophene 3 Carboxamide

Chemoinformatic Approaches for Focused Library Design and Optimization

Chemoinformatics has become an indispensable tool in modern drug discovery, enabling the design of focused compound libraries with a higher probability of identifying potent and selective modulators of biological targets. For the 2-benzamidothiophene-3-carboxamide scaffold, chemoinformatic strategies are employed to explore the chemical space around the core structure, prioritizing molecules with drug-like properties.

The design process for a target-focused library often begins with the selection of a suitable scaffold, such as the 2-amido-3-carboxamidothiophene core, to which various substituents can be attached. nih.gov The goal is to generate a library of compounds that comprehensively yet efficiently explores the structure-activity relationship (SAR) for a particular target family, such as protein kinases. nih.gov

Key Chemoinformatic Strategies:

Scaffold Hopping and Bioisosteric Replacement: When structural data for a target is limited, knowledge of existing ligands can be used to design new scaffolds that retain key pharmacophoric features. nih.gov For the this compound core, this could involve replacing the benzamido group or the thiophene (B33073) ring with other chemical moieties that maintain similar electronic and steric properties.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against a biological target using molecular docking simulations. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and biological evaluation.

Pharmacophore Modeling: Based on the known active and inactive compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen for novel compounds that fit the model.

ADMET Prediction: Computational models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This helps in filtering out molecules with potentially unfavorable pharmacokinetic or toxicological profiles early in the discovery process.

Table 1: Chemoinformatic Tools in Focused Library Design

| Chemoinformatic Tool | Application for this compound |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to target proteins. |

| Pharmacophore Modeling | Identifying key structural features for activity and guiding new designs. |

| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models to predict the activity of new derivatives. |

| ADMET Prediction | Assessing the drug-like properties of virtual compounds. |

High-Throughput Screening Methodologies for Mechanistic Elucidation and Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway. nih.gov For this compound and its derivatives, various HTS methodologies can be employed to not only identify active compounds but also to gain insights into their mechanism of action.

Given that thiophene-based compounds have shown promise as kinase inhibitors, HTS assays for this target class are particularly relevant. nih.govnih.gov Protein kinases are a major class of drug targets, and numerous HTS platforms have been developed for their study. nih.gov

Common HTS Platforms for Kinase Inhibitor Screening:

| HTS Assay Type | Principle | Relevance to this compound |

| Biochemical Assays | ||

| Filter Binding Assays | Measures the incorporation of radiolabeled phosphate (B84403) from ATP onto a substrate. | A traditional and robust method for primary screening. |

| Fluorescence Polarization (FP) | Detects the binding of a fluorescently labeled tracer to the kinase active site. | Suitable for identifying competitive inhibitors. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore. | A homogenous assay format that is less prone to interference. |

| Cell-Based Assays | ||

| Reporter Gene Assays | Measures the activity of a downstream transcription factor regulated by the kinase. | Provides information on pathway modulation in a cellular context. |

| High-Content Screening (HCS) | Uses automated microscopy to visualize and quantify cellular changes. | Can provide mechanistic insights by monitoring multiple parameters simultaneously. |

A key advantage of HTS is the ability to screen large and diverse chemical libraries, such as those containing hundreds of thousands of compounds. selleckchem.com This increases the chances of discovering novel chemical scaffolds with the desired biological activity. For instance, screening a large library against a bacterial reporter system has been used to identify new classes of antibacterial agents. nih.gov A similar approach could be applied to a library of this compound derivatives to explore their potential as antibacterial or other therapeutic agents.

Integration of Synthetic and Computational Techniques in Compound Optimization and Lead Generation

The optimization of a hit compound into a clinical candidate is an iterative process that relies heavily on the integration of synthetic chemistry and computational modeling. This synergistic approach, often referred to as structure-based drug design (SBDD) or ligand-based drug design (LBDD), accelerates the drug discovery process by providing a rational basis for compound design.

For the this compound scaffold, this process would typically involve the following steps:

Initial Hit Identification: An initial hit is identified through HTS or other screening methods.

Computational Modeling: The binding mode of the hit compound is predicted using molecular docking. This model provides insights into the key interactions between the compound and the target protein.

SAR Exploration: Guided by the computational model, a series of derivatives is synthesized to probe the structure-activity relationship. researchgate.net For example, different substituents could be introduced on the benzoyl ring or the thiophene core to explore their impact on potency and selectivity.

Biological Evaluation: The synthesized derivatives are tested for their biological activity.

Iterative Refinement: The results from the biological evaluation are fed back into the computational model, which is then refined. This iterative cycle of design, synthesis, and testing continues until a lead compound with the desired properties is identified.

A study on the discovery of potent dual EGFR/HER2 inhibitors based on a thiophene scaffold highlights the power of this integrated approach. mdpi.com Molecular modeling was used to guide the design of new derivatives with improved interactions with the target kinases, leading to the identification of compounds with nanomolar potency. mdpi.com

Table 2: Example of SAR for Thiophene-Based Kinase Inhibitors

| Compound Modification | Effect on Activity | Rationale |

| Introduction of a Michael acceptor | Increased potency | Forms a covalent bond with a cysteine residue in the active site. |

| Variation of substituents on the phenyl ring | Modulated potency and selectivity | Explores different binding pockets and interactions. |

| Fusion of a pyrimidine (B1678525) ring to the thiophene core | Enhanced dual inhibitory activity | Merges pharmacophoric features for targeting multiple kinases. nih.gov |

Novel Derivatization Strategies for Enhanced Mechanistic Probing and Functionalization

Novel derivatization strategies are crucial for expanding the chemical diversity of the this compound scaffold and for developing tools to probe its mechanism of action. These strategies go beyond simple substituent modifications and involve more complex chemical transformations to introduce new functionalities.

One such strategy is the use of chemical handles for bioconjugation or labeling. For example, a derivative of this compound could be synthesized with a terminal alkyne or azide (B81097) group. This would allow for the use of "click chemistry" to attach fluorescent dyes, biotin (B1667282) tags, or affinity matrices, enabling a wide range of biochemical and cellular experiments.

Another important area is the development of photoaffinity probes. These are derivatives that contain a photoreactive group, which upon exposure to UV light, forms a covalent bond with the target protein. This allows for the unambiguous identification of the binding site and can provide valuable structural information.

Furthermore, the synthesis of derivatives with altered metabolic profiles is a key consideration. For instance, strategic modifications can be made to block sites of metabolism, thereby improving the pharmacokinetic properties of the compound. The use of derivatizing agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in metabolomics studies showcases how chemical modification can enhance detection and analysis, a principle that can be applied to drug metabolism studies of novel compounds. nih.gov

Table 3: Novel Derivatization Approaches

| Derivatization Strategy | Application | Purpose |

| Click Chemistry Handles (e.g., alkynes, azides) | Bioconjugation | Attachment of probes for target identification and validation. |

| Photoaffinity Labeling | Covalent modification of the target protein | Mapping the binding site and studying drug-target interactions. |

| Isotopic Labeling (e.g., ¹³C, ¹⁵N) | Metabolic studies | Tracing the metabolic fate of the compound. |

| Prodrug Strategies | Chemical modification to improve delivery | Enhancing solubility, permeability, or targeted delivery. |

Conclusion and Future Perspectives in 2 Benzamidothiophene 3 Carboxamide Research

Summary of Key Academic Contributions and Mechanistic Discoveries

The academic and industrial research landscape has seen noteworthy contributions centered on the 2-benzamidothiophene-3-carboxamide core. A significant body of work has established this scaffold as a potent inhibitor of various enzymes, underpinning its relevance in oncology and other therapeutic areas.

One of the most prominent applications of this scaffold has been in the design of poly (ADP-ribose) polymerase (PARP) inhibitors. The structural features of this compound, particularly the hydrogen bonding capabilities of the amide groups, mimic the nicotinamide (B372718) portion of the NAD+ cofactor, allowing for effective competition at the enzyme's active site. This has led to the development of potent PARP-1 inhibitors, which play a crucial role in DNA repair pathways and have become a validated strategy in cancer therapy, especially for tumors with BRCA1/2 mutations.

Furthermore, derivatives of this scaffold have been investigated as inhibitors of other critical cellular targets. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the benzamide (B126) and thiophene (B33073) rings can modulate potency and selectivity for different kinases. This versatility has spurred investigations into their potential as inhibitors of enzymes like monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer treatment.

In a different therapeutic vein, derivatives of the related 2-amido-3-carboxamide thiophene have been synthesized and evaluated as cannabinoid receptor 2 (CB2) agonists for pain management. northwestern.edu These studies have highlighted the scaffold's adaptability, with specific analogs showing selectivity for CB2 over CB1 receptors and demonstrating analgesic effects in models of neuropathic, inflammatory, and postsurgical pain. northwestern.edu This underscores the broad biological applicability of the thiophene carboxamide framework.

The primary mechanism of action for many of the anticancer compounds derived from this scaffold involves the induction of apoptosis. Research has shown that lead compounds can trigger caspase-3/7 activation and mitochondrial depolarization in cancer cell lines, indicating the initiation of the intrinsic apoptotic pathway. mdpi.com This targeted effect on cancer cells, with minimal impact on normal cells, highlights the therapeutic potential of these compounds. mdpi.com

Unexplored Avenues in Synthetic Chemistry for Expanding Molecular Diversity

While significant progress has been made, the synthetic potential of the this compound scaffold is far from exhausted. Future synthetic efforts could focus on several underexplored areas to expand its molecular diversity and fine-tune its pharmacological properties.

The Gewald reaction, a cornerstone for the synthesis of 2-aminothiophene-3-carboxamides, offers a versatile platform for introducing diversity. nih.govtubitak.gov.tr By employing a wider array of α-cyanoacetamides and ketones, novel substitution patterns on the thiophene ring can be achieved. Further exploration of multicomponent reactions could also streamline the synthesis of complex derivatives in a more atom-economical fashion.

Future synthetic strategies could include:

Diversification of the Benzamide Moiety: The phenyl ring of the benzamide group is a prime site for modification. Introducing a variety of substituents with different electronic and steric properties could significantly impact target binding and selectivity. The use of diverse benzoic acid derivatives in the acylation of the 2-aminothiophene precursor is a straightforward yet powerful approach.

Modification of the Thiophene Ring: The thiophene core itself can be further functionalized. For example, electrophilic substitution reactions at the 4- and 5-positions of the thiophene ring could introduce halogens, nitro groups, or other functionalities that can serve as handles for further synthetic transformations, such as cross-coupling reactions.

Bioisosteric Replacement: The replacement of the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyrrole, thiazole, pyridine) could lead to novel scaffolds with altered physicochemical properties and potentially improved pharmacokinetic profiles. Similarly, the amide linkages could be replaced with other bioisosteric groups like sulfonamides or ureas to explore different hydrogen bonding patterns.

Scaffold Hopping and Hybridization: Combining the this compound core with other pharmacologically active fragments could lead to the development of hybrid molecules with dual or synergistic activities.

Future Directions in Mechanistic SAR, Computational Studies, and Target Validation Methodologies

To accelerate the translation of this compound derivatives from promising leads to clinical candidates, a multi-pronged approach integrating advanced mechanistic, computational, and validation studies is essential.

Mechanistic Structure-Activity Relationship (SAR) Studies: Future SAR studies should move beyond simple potency measurements and incorporate a deeper understanding of the underlying mechanisms. This includes:

Kinetics of Target Engagement: Assessing not only the binding affinity (Ki/IC50) but also the on- and off-rates of the inhibitors can provide valuable insights into their duration of action and potential for in vivo efficacy.

Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can confirm that the compound engages its intended target within the complex environment of a living cell.

Phenotypic Screening: High-content imaging and other phenotypic screening approaches can reveal the broader cellular consequences of target inhibition and may uncover unexpected mechanisms of action or polypharmacology.

Computational Studies: In silico methods will continue to be indispensable for the rational design of new analogs. Future computational work should focus on:

Advanced Molecular Docking and Dynamics: Utilizing more sophisticated docking algorithms and running longer molecular dynamics simulations can provide a more accurate prediction of binding modes and affinities.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These methods can offer more quantitative predictions of binding free energies for a series of related compounds, thereby guiding synthetic efforts more effectively.

ADMET Prediction: Early-stage prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational models can help in prioritizing compounds with favorable drug-like properties and reducing late-stage attrition.

Target Validation Methodologies: Robust target validation is critical to ensure that the observed biological effects are indeed due to the modulation of the intended target. Future research should employ state-of-the-art techniques such as:

CRISPR-Cas9 Gene Editing: This powerful tool can be used to knock out or knock down the proposed target gene, allowing for a direct assessment of the target's role in the observed phenotype and confirming that the compound's effects are on-target.

Chemical Proteomics: Affinity-based proteomics approaches can be used to identify the direct binding partners of a compound in a cellular lysate, providing an unbiased method for target identification and selectivity profiling.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold and pave the way for the development of next-generation therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Benzamidothiophene-3-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Acylation : Reacting thiophene derivatives with benzoyl chloride under controlled pH (6.5–7.5) and low temperatures (0–5°C) to minimize side reactions .

- Carboxamide Formation : Using coupling agents like HATU or EDCI in anhydrous DMF to activate the carboxylic acid intermediate, followed by ammonia or amine nucleophiles .

- Key Controls : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 25–40°C for amide bond formation) and solvent polarity to enhance crystallinity during purification .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) or DCM/hexane systems to exploit solubility differences .

- Column Chromatography : Employ silica gel with gradient elution (ethyl acetate/hexane, 10–50%) for polar byproduct removal .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) ensure >95% purity for biological assays .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the benzamide NH (~10.2 ppm, singlet) and thiophene protons (6.8–7.5 ppm, multiplet) .

- ¹³C NMR : Carboxamide carbonyl (~168 ppm) and benzoyl carbonyl (~165 ppm) confirm functional groups .

- IR : Stretching vibrations for amide I (1650 cm⁻¹) and NH (3300 cm⁻¹) validate bond formation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT or ATP-lite) to distinguish direct target effects from off-target interactions .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolite interference explains variability in IC₅₀ values .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing benzamide with acetyl groups) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding with conserved residues (e.g., hinge region) .

- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize derivatives with lower RMSD values .

- ADMET Prediction : Employ SwissADME or ADMETLab to filter candidates with favorable pharmacokinetic profiles .

Q. What experimental approaches evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Enzymatic Hydrolysis : Test stability in esterase-rich environments (e.g., porcine liver esterase) to mimic in vivo conditions .

- Stabilization Strategies : Co-crystallize with cyclodextrins or formulate as nanoparticles to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.